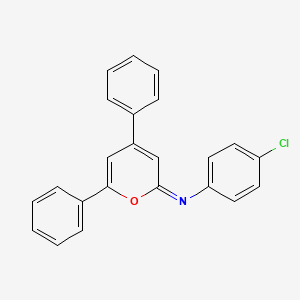
Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- is a complex organic compound characterized by the presence of a benzenamine group substituted with a chlorine atom and a pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzenamine with a suitable pyran precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-N,N-diethyl-: Similar in structure but with diethyl groups instead of the pyran ring.
Benzenamine, 4-chloro-N,N-dimethyl-: Contains dimethyl groups instead of the pyran ring.
Benzenamine, 2,4,6-trichloro-: Features multiple chlorine substitutions on the benzene ring.
Uniqueness
Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- is unique due to the presence of the pyran ring system, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
62219-23-2 |
|---|---|
Molecular Formula |
C23H16ClNO |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,6-diphenylpyran-2-imine |
InChI |
InChI=1S/C23H16ClNO/c24-20-11-13-21(14-12-20)25-23-16-19(17-7-3-1-4-8-17)15-22(26-23)18-9-5-2-6-10-18/h1-16H |
InChI Key |
YZFFZEIPLYCKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Cl)OC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















